N-(cyclopropylmethyl)-2,4,6-trifluoroaniline
Description
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and three fluorine substituents at the 2-, 4-, and 6-positions of the benzene ring.
Key structural features include:
- Electron-withdrawing fluorine substituents, which influence electronic distribution and reactivity.
- Hydrogen-bonding capacity via the NH group, critical for intermolecular interactions in crystal packing or biological activity.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
InChI |
InChI=1S/C10H10F3N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
InChI Key |
HCHFMUWYTQTKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline typically involves the reaction of 2,4,6-trifluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroaniline moiety can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of the trifluoroaniline moiety can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N-(cyclopropylmethyl)-2,4,6-trifluoroaniline with analogous compounds, highlighting substituent-driven differences:
Structural and Functional Insights
(C₆H₄F₃N)
- Crystal Structure : Fluorine atoms induce angular deviations in the benzene ring (C–C–C angles up to 5° from 120°). Hydrogen bonds (N–H···F) form layers parallel to the [1 0 1] direction, with hydrophobic surfaces dominated by aromatic rings .
- Reactivity : Used in synthesizing photoswitches (e.g., AZB3) and hydrazine derivatives, though electron-deficient aromatic rings hinder cyclization in some reactions .
Profluralin (CGA 10832)
- Agrochemical Application: Acts as a pre-emergent herbicide. The –NO₂ groups at 2,6-positions and –CF₃ at position 4 enhance electrophilicity, enabling interactions with biological targets .
2,4,6-Trimethylaniline (C₉H₁₃N)
- Packing Behavior: Methyl groups create steric hindrance, leading to non-hydrogen-bonded crystal structures. This contrasts sharply with fluorine-substituted analogues, which rely on N–H···F interactions .
Research Findings and Mechanistic Contrasts
Electronic and Steric Modulation
Biological Activity
N-(Cyclopropylmethyl)-2,4,6-trifluoroaniline is an organic compound notable for its unique structural features, which include a cyclopropylmethyl group and a trifluoroaniline moiety. This article explores the biological activity of this compound based on available research findings, including its potential therapeutic applications and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.19 g/mol. The trifluoromethyl groups at the 2, 4, and 6 positions on the aniline ring enhance the compound's electron-withdrawing properties, which are crucial for its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities. The trifluoromethyl groups are known to improve metabolic stability and bioavailability, making this compound a potential candidate for drug development. Research suggests it may interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects.
The mechanism by which this compound exerts its biological effects primarily involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity. For instance:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
A study investigating the antifungal properties of structurally similar compounds reported that certain derivatives exhibited significant activity against fungal pathogens. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area. The study utilized a weighted gene correlation network analysis to identify bioactive compounds from natural sources and established a framework for assessing antifungal activity through structure-activity relationships (SAR) .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Key areas of focus include:
- Absorption : The fluorinated structure may enhance absorption rates due to improved lipophilicity.
- Distribution : Investigations into tissue distribution patterns are necessary to understand the compound's bioavailability.
- Metabolism : Studies on metabolic pathways will clarify how the compound is processed in vivo.
- Excretion : Identifying excretion routes will help determine the safety profile and dosage considerations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
